molecular formula C19H26N2O2 B2631601 N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2199813-24-4

N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2631601
CAS No.: 2199813-24-4
M. Wt: 314.429
InChI Key: AXFWWBAKZZNSPN-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide is a complex organic compound with a unique structure that includes an azepane ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the azepane derivative and an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
  • N-Methyl-N-[2-(4-methyl-4-phenylmorpholin-1-yl)-2-oxoethyl]prop-2-enamide

Uniqueness

N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine or morpholine rings

Properties

IUPAC Name

N-methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-17(22)20(3)15-18(23)21-13-8-11-19(2,12-14-21)16-9-6-5-7-10-16/h4-7,9-10H,1,8,11-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFWWBAKZZNSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)CN(C)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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